molecular formula C19H20Cl2N2O3S B11017884 trans-4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11017884
M. Wt: 427.3 g/mol
InChI Key: XZVMVPVPBWCGLY-UHFFFAOYSA-N
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Description

trans-4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound featuring a cyclohexane ring substituted with a carboxylic acid group and an aminomethyl group linked to a thiazole ring The thiazole ring is further substituted with a dichlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a carboxylic acid derivative.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a halogenation reaction using reagents like dichlorobenzene.

    Attachment of the Thiazole Ring to the Cyclohexane Ring: This step involves a coupling reaction, often facilitated by a catalyst such as palladium, to link the thiazole ring to the cyclohexane ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Substituted derivatives of the dichlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the thiazole ring and the dichlorophenyl group suggests it could interact with biological targets, possibly serving as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The thiazole ring is a common motif in many pharmaceuticals, and the dichlorophenyl group could enhance its binding affinity to biological targets.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of trans-4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The dichlorophenyl group could enhance its binding affinity, while the thiazole ring could participate in hydrogen bonding or π-π interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    trans-4-(Aminomethyl)cyclohexanecarboxylic acid: Lacks the thiazole and dichlorophenyl groups, making it less complex.

    trans-4-Methyl-1-cyclohexanecarboxylic acid: Similar cyclohexane structure but lacks the aminomethyl and thiazole groups.

Uniqueness

The uniqueness of trans-4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20Cl2N2O3S

Molecular Weight

427.3 g/mol

IUPAC Name

4-[[[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C19H20Cl2N2O3S/c1-10-16(27-18(23-10)15-13(20)3-2-4-14(15)21)17(24)22-9-11-5-7-12(8-6-11)19(25)26/h2-4,11-12H,5-9H2,1H3,(H,22,24)(H,25,26)

InChI Key

XZVMVPVPBWCGLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC3CCC(CC3)C(=O)O

Origin of Product

United States

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